molecular formula C16H15BrO3S B2735003 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 50366-53-5

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No. B2735003
CAS RN: 50366-53-5
M. Wt: 367.26
InChI Key: BMMJIMFDTARFEJ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone” is a complex organic molecule. It contains a bromophenyl group, a methylphenylsulfonyl group, and a propanone group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The bromophenyl and methylphenylsulfonyl groups are likely to be attached to the propanone backbone .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially undergo substitution reactions. The sulfonyl group might participate in oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom might increase its molecular weight and polarity .

Scientific Research Applications

Synthesis of Antiandrogens

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone derivatives have been utilized in the synthesis of nonsteroidal antiandrogens. For example, the compound was part of a study that focused on the resolution of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, which is significant for its application in treating conditions like prostate cancer (Tucker & Chesterson, 1988).

Organic Synthesis

The versatility of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone in organic synthesis is notable. It reacts with various electrophiles, yielding unsaturated sulfones, which are pivotal in multiple coupling reactions. This reactivity underlines its utility in creating functionalized molecules for further chemical transformations (Auvray, Knochel, & Normant, 1985).

Antimicrobial Agent Synthesis

This compound has also been investigated for its potential in synthesizing heterocyclic compounds with antimicrobial properties. By incorporating the sulfamoyl moiety, researchers have developed compounds suitable as antimicrobial agents, demonstrating the chemical's role in addressing health-related challenges (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Materials Science

In the field of materials science, derivatives of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone have been explored for their applications in creating advanced materials. For instance, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, synthesized using derivatives of this compound, have shown promise for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Environmental Applications

The compound's derivatives have found use in environmental applications as well, such as in the extraction and oxidative desulfurization of diesel fuel, catalyzed by Brønsted acidic ionic liquids. This process is crucial for reducing sulfur content in fuels, demonstrating the environmental significance of the compound (Gao, Guo, Xing, Zhao, & Liu, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJIMFDTARFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50366-53-5
Record name 1-(4-BROMOPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
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